

Application Notes and Protocols: Synthesis of Novel Organic Compounds Using Morpholinyl Mercaptobenzothiazole

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Compound of Interest

Compound Name: *Morpholinyl mercaptobenzothiazole*

Cat. No.: *B1258218*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of **morpholinyl mercaptobenzothiazole** (MMBT) as a key reagent in the synthesis of novel organic compounds. The primary application highlighted is the preparation of 2-substituted 2-cyclopentenones, valuable intermediates in the synthesis of biologically active molecules such as jasmonoids.

Introduction

Morpholinyl mercaptobenzothiazole, also known as 2-(morpholiniothio)benzothiazole, is a versatile sulfenylating agent. Its reaction with ketones provides a strategic pathway for the introduction of substituents at the α -position. This methodology offers a robust route to functionalized cyclic ketones, which are important synthons in medicinal and organic chemistry. The following protocols are based on the established work of S. Torii and colleagues.^[1]

Data Presentation

The following tables summarize the quantitative data for the multi-step synthesis of 2-substituted 2-cyclopentenones.

Table 1: Synthesis of 2-(2-Benzothiazolythio)cyclopentanone (2)

Reactant 1	Reactant 2	Product	Yield (%)
Cyclopentanone	2-(Morpholinothio)benzothiazole	2-(2-Benzothiazolylthio)cyclopentanone	98

Table 2: Synthesis of 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanones (3)

Starting Material	Alkylating Agent (R-Br)	Product	Yield (%)
2-(2-Benzothiazolylthio)cyclopentanone	n-Heptyl bromide	2-n-Heptyl-2-(2-benzothiazolylthio)cyclopentanone	95
2-(2-Benzothiazolylthio)cyclopentanone	n-Pentyl bromide	2-n-Pentyl-2-(2-benzothiazolylthio)cyclopentanone	93
2-(2-Benzothiazolylthio)cyclopentanone	Allyl bromide	2-Allyl-2-(2-benzothiazolylthio)cyclopentanone	96

Table 3: Synthesis of 2-Substituted-2-cyclopentenones (4)

Starting Material	Product	Overall Yield from Cyclopentanone (%)
2-n-Heptyl-2-(2-benzothiazolylthio)cyclopentanone	2-n-Heptyl-2-cyclopentenone	77
2-n-Pentyl-2-(2-benzothiazolylthio)cyclopentanone	2-n-Pentyl-2-cyclopentenone	75
2-Allyl-2-(2-benzothiazolylthio)cyclopentanone	2-Allyl-2-cyclopentenone	47

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Benzothiazolythio)cyclopentanone (2)

This protocol details the sulfenylation of cyclopentanone using 2-(morpholinothio)benzothiazole.

Materials:

- Cyclopentanone (1)
- 2-(Morpholinothio)benzothiazole
- Dry benzene
- p-Toluenesulfonic acid (p-TsOH)

Procedure:

- A solution of cyclopentanone (1.0 eq) and 2-(morpholinothio)benzothiazole (1.1 eq) in dry benzene is prepared.
- A catalytic amount of p-toluenesulfonic acid is added to the solution.
- The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford 2-(2-benzothiazolythio)cyclopentanone (2) as a solid. The reported yield for this step is 98%.^[1]

Protocol 2: Synthesis of 2-Alkyl-2-(2-benzothiazolythio)cyclopentanones (3)

This protocol describes the alkylation of the intermediate 2-(2-benzothiazolythio)cyclopentanone.

Materials:

- 2-(2-Benzothiazolylthio)cyclopentanone (2)
- Alkyl bromide (e.g., n-heptyl bromide, n-pentyl bromide, allyl bromide)
- Potassium carbonate (K_2CO_3)
- Potassium iodide (KI)
- Acetone

Procedure:

- A mixture of 2-(2-benzothiazolylthio)cyclopentanone (2) (1.0 eq), the corresponding alkyl bromide (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in dry acetone is prepared.
- The mixture is refluxed with stirring until the starting material is consumed (monitored by TLC).
- After cooling to room temperature, the inorganic salts are filtered off.
- The filtrate is concentrated under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel to yield the desired 2-alkyl-2-(2-benzothiazolylthio)cyclopentanone (3).

Protocol 3: Synthesis of 2-Substituted-2-cyclopentenones (4)

This protocol outlines the final step of thermolysis to yield the 2-substituted 2-cyclopentenone.

Materials:

- 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanone (3)
- Benzene

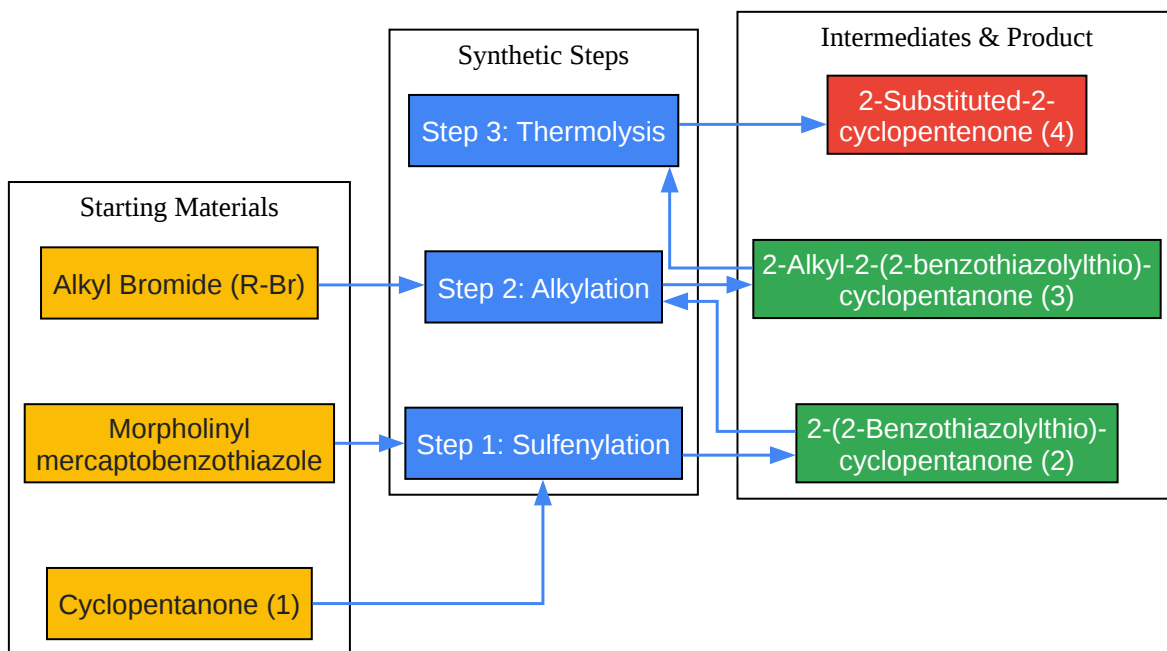
- p-Toluenesulfonic acid (p-TsOH)

Procedure:

- A solution of the 2-alkyl-2-(2-benzothiazolylthio)cyclopentanone (3) (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in benzene is prepared.
- The solution is heated to 140 °C in a sealed tube or a high-pressure reactor.^[1]
- The reaction is monitored by TLC for the disappearance of the starting material.
- After completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the pure 2-substituted 2-cyclopentenone (4).

Mandatory Visualizations

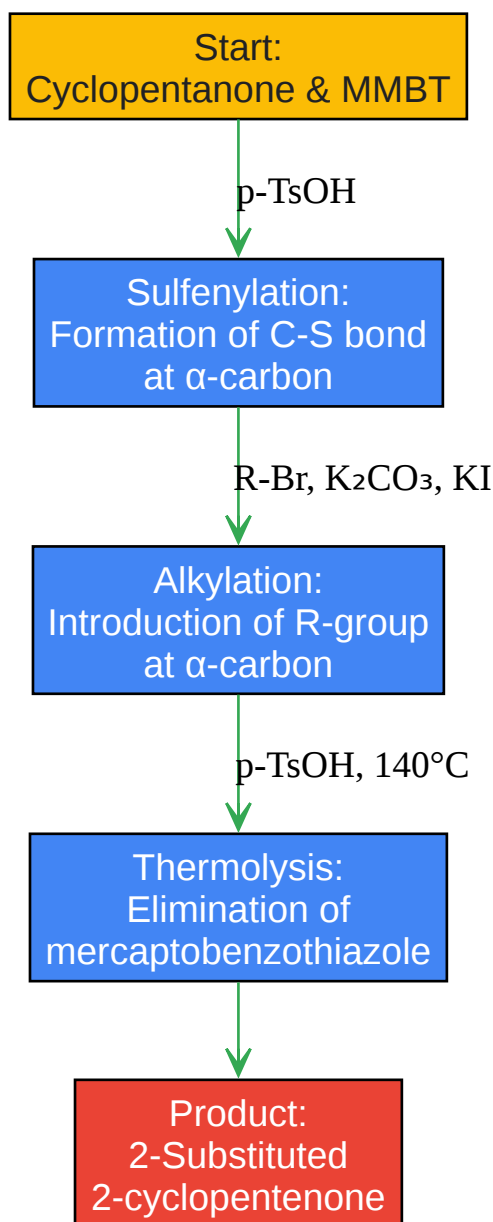
Synthesis Workflow Diagram



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Caption: Synthetic workflow for the preparation of 2-substituted 2-cyclopentenones.

Logical Relationship of Key Steps



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Caption: Key transformations in the synthesis of 2-substituted 2-cyclopentenones.

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References

- 1. discovery.researcher.life [discovery.researcher.life]
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